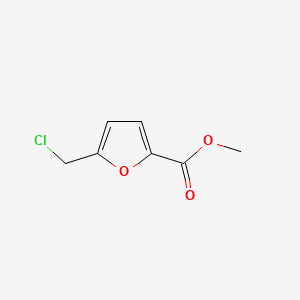

Methyl 5-(chloromethyl)-2-furoate

Description

Historical Context and Significance in Furan (B31954) Chemistry

The significance of methyl 5-(chloromethyl)-2-furoate is closely tied to the broader interest in furan-based compounds derived from renewable resources. It is a derivative of 5-(chloromethyl)furfural (CMF), a platform chemical that can be produced from biomass. escholarship.orgmdpi.comrsc.org The development of efficient methods to synthesize CMF from carbohydrates has made its derivatives, including this compound, more accessible for research and development. escholarship.orggoogle.com

Historically, the exploration of furan chemistry has been driven by the search for sustainable alternatives to petrochemicals. mdpi.comgoogle.com this compound can be prepared through methods such as the Blanc-type chloromethylation of methyl furan-2-carboxylate (B1237412) or the chlorination of a hydroxymethyl derivative, which can be obtained from D-glucono-δ-lactone. georganics.skgeorganics.sk Its role as a key intermediate allows chemists to introduce the furan scaffold into a variety of molecular architectures, contributing to the expanding field of green chemistry and the synthesis of bio-based materials and pharmaceuticals. escholarship.orggoogle.com

Structural Features and Functional Groups of this compound within Furan Derivatives

This compound is a white to yellow crystalline solid at room temperature that becomes a clear oil at higher temperatures. georganics.skgeorganics.sk Its molecular structure consists of a central furan ring substituted at the 2-position with a methyl ester group (-COOCH₃) and at the 5-position with a chloromethyl group (-CH₂Cl). This arrangement of functional groups imparts a unique reactivity to the molecule. georganics.sk

The chloromethyl group is a key reactive site, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups by reacting it with nucleophiles such as amines or thiols. The methyl ester group can undergo hydrolysis, amidation, or reduction to an alcohol, providing further avenues for molecular diversification. The furan ring itself can participate in various reactions, including oxidation to form furan-2,5-dicarboxylic acid derivatives.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl 5-(chloromethyl)furan-2-carboxylate | nih.gov |

| Molecular Formula | C₇H₇ClO₃ | nih.gov |

| Molecular Weight | 174.58 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 32-36 °C | sigmaaldrich.com |

| Boiling Point | 114-116 °C at 3 mbar | georganics.skgeorganics.sk |

| Solubility | Insoluble in water, soluble in common organic solvents | georganics.skgeorganics.sk |

Overview of Research Interests and Potential in Diverse Academic Fields

The versatile chemical nature of this compound has made it a valuable tool in several areas of academic research, particularly in medicinal chemistry and materials science. Its ability to serve as a scaffold for a variety of functional groups has led to its use in the synthesis of compounds with significant biological activity.

In the field of oncology, it has been used as a starting material for the synthesis of conjugated hydroxamic acids, which are potent inhibitors of histone deacetylase (HDAC), a target for cancer therapy. georganics.sk It is also a precursor for furan-2-carboxamide analogues that act as positive allosteric modulators of N-Methyl-D-aspartate (NMDA) receptors, which have potential applications in the treatment of neurodegenerative diseases. georganics.sk Furthermore, it has been utilized in the creation of novel guanidine-derived non-peptide antagonists for the gonadotropin-releasing hormone (GnRH) receptor, which could be useful in treating hormone-dependent cancers like prostate and breast cancer. georganics.sk

Beyond medicinal chemistry, the compound serves as a building block for creating new materials. For instance, its derivatives are being explored for applications in materials science, and it is a precursor for certain biofuels and other specialty chemicals. escholarship.orggoogle.com

| Field of Research | Specific Application | Source |

|---|---|---|

| Medicinal Chemistry | Synthesis of anti-tumor agents (HDAC inhibitors) | georganics.sk |

| Medicinal Chemistry | Precursor for N-Methyl-D-aspartate (NMDA) receptor modulators | georganics.sk |

| Medicinal Chemistry | Synthesis of gonadotropin-releasing hormone (GnRH) receptor antagonists | georganics.sk |

| Green Chemistry | Intermediate for biofuels and specialty chemicals | escholarship.orggoogle.com |

| Materials Science | Building block for novel polymers and materials | escholarship.orgresearchgate.net |

Compound Names Mentioned in this Article

| Common Name | IUPAC Name | Source |

|---|---|---|

| This compound | methyl 5-(chloromethyl)furan-2-carboxylate | nih.gov |

| 5-(Chloromethyl)furfural (CMF) | 5-(chloromethyl)furan-2-carbaldehyde | escholarship.org |

| Methyl furan-2-carboxylate | Methyl 2-furoate | nih.gov |

| D-glucono-δ-lactone | (3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one | georganics.skgeorganics.sk |

| Furan-2,5-dicarboxylic acid | Furan-2,5-dicarboxylic acid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(chloromethyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXMEBZOKUPCST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175706 | |

| Record name | Methyl 5-(chloromethyl)-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2144-37-8 | |

| Record name | Methyl 5-chloromethyl-2-furoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2144-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(chloromethyl)-2-furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2144-37-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-(chloromethyl)-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-(chloromethyl)-2-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to Methyl 5-(chloromethyl)-2-furoate

A primary and direct method for synthesizing this compound is the Blanc-type chloromethylation of commercially available methyl furan-2-carboxylate (B1237412). georganics.skgeorganics.sk This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the furan (B31954) ring. thieme-connect.de The reaction is typically conducted using formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂). georganics.skgeorganics.skwikipedia.org

The mechanism involves the protonation of formaldehyde under acidic conditions, which generates a highly electrophilic species. wikipedia.org This electrophile is then attacked by the electron-rich furan ring of methyl furan-2-carboxylate, leading to the formation of a hydroxymethyl intermediate. This intermediate is subsequently converted to the final chloromethyl product under the reaction conditions. wikipedia.orgalfa-chemistry.com The accumulation of alkyl groups on the ring generally supports chloromethylation. thieme-connect.de

Table 1: Reagents in Blanc-Type Chloromethylation

| Role | Reagent | Function |

|---|---|---|

| Substrate | Methyl furan-2-carboxylate | The aromatic furan ring that undergoes electrophilic substitution. |

| Reagent | Paraformaldehyde / Formaldehyde | Source of the methylene (B1212753) group for the chloromethyl substituent. |

| Reagent | Hydrogen Chloride (HCl) | Provides the acidic medium and the chloride for the final product. |

| Catalyst | Zinc Chloride (ZnCl₂) | Lewis acid that activates the formaldehyde for the reaction. georganics.skwikipedia.org |

An alternative synthetic pathway involves the chlorination of a hydroxymethyl derivative, which can be sourced from D-glucono-δ-lactone. georganics.skgeorganics.sk This method first requires the synthesis of the corresponding 5-(hydroxymethyl) derivative of methyl furoate. The subsequent step is the chlorination of the primary alcohol group to yield this compound. georganics.skgeorganics.sk This transformation is a common strategy for introducing a chloromethyl group where a hydroxymethyl group is already present or easily accessible.

While less direct, synthesis can commence from 2-furaldehyde. This process involves multiple steps, typically beginning with the oxidation of the aldehyde group of 2-furaldehyde to a carboxylic acid, forming 2-furoic acid. The subsequent esterification with methanol (B129727) yields methyl 2-furoate. This product then serves as the substrate for the Blanc-type chloromethylation as described in section 2.1.1 to introduce the chloromethyl group at the 5-position. Another possibility involves the chloromethylation of 2-furaldehyde itself, followed by oxidation of the formyl group and subsequent esterification.

A significant bio-based route utilizes fructose (B13574) as a starting feedstock. Fructose can be converted directly into 5-chloromethylfurfural (B124360) (CMF) through dehydration in the presence of hydrochloric acid. wikipedia.orgrsc.org CMF is a versatile platform chemical that serves as a key intermediate. escholarship.org

Once CMF is obtained, it can be converted to this compound. This transformation involves the oxidation of the aldehyde group of CMF to a carboxylic acid, followed by esterification with methanol. This route is advantageous as it starts from a readily available and renewable carbohydrate source. rsc.orggoogle.com

A highly efficient method for preparing furoate esters, including this compound, involves the use of an acid chloride intermediate, specifically 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC). rsc.orgrsc.org This reactive intermediate can be produced in high yield from biomass-derived 5-chloromethylfurfural (CMF). rsc.orgresearchgate.net

The process involves the oxidation of CMF directly to CMFCC. escholarship.org A notable method employs tert-butyl hypochlorite (B82951) (t-BuOCl), which can be inexpensively prepared from commercial bleach and tert-butanol, to facilitate this conversion. rsc.orgrsc.org The resulting CMFCC is a highly versatile synthetic intermediate that can be readily reacted with an alcohol, such as methanol, under mild conditions to produce the corresponding ester, this compound, in high yield. escholarship.orgresearchgate.net This pathway is particularly effective for producing various furoate ester biofuels and polymer precursors. rsc.orgrsc.org

Table 2: Two-Step Synthesis via CMFCC Intermediate

| Step | Reactant | Reagent | Product | Yield |

|---|---|---|---|---|

| 1. Oxidation | 5-(chloromethyl)furfural (CMF) | tert-Butyl hypochlorite (t-BuOCl) | 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) | High |

| 2. Esterification | 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) | Methanol (CH₃OH) | This compound | High (e.g., 83% for ethyl ester) researchgate.net |

Precursors and Bio-based Feedstocks for this compound Synthesis

The synthesis of this compound is increasingly reliant on precursors derived from renewable biomass, positioning it as a valuable green chemical intermediate. The primary bio-based feedstocks are carbohydrates, which are converted into furanic platform molecules.

Carbohydrates (Fructose, Cellulose): Hexose (B10828440) sugars, particularly fructose, are the foundational feedstocks. rsc.org They can be dehydrated and converted into key furan intermediates. High fructose corn syrup (HFCS) is also a viable liquid feedstock. rsc.org Lignocellulosic biomass, which contains cellulose, is another abundant source. google.com

5-Hydroxymethylfurfural (B1680220) (HMF): HMF is a major platform chemical produced from the acid-catalyzed dehydration of hexoses. researchgate.net It is a direct precursor to CMF, which is formed by the subsequent reaction of HMF with a chloride source like HCl. HMF itself is a subject of extensive research for producing bio-based chemicals and polymers. umich.edu

5-Chloromethylfurfural (CMF): As a direct derivative of HMF or carbohydrates, CMF is a crucial and versatile bio-based platform molecule. wikipedia.orgescholarship.org It can be produced in high yields directly from raw biomass and serves as the immediate precursor for synthesizing 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) or 5-(chloromethyl)-2-furoic acid, which are then esterified to the target compound. google.comrsc.org

Methyl Furan-2-carboxylate: While it can be produced from petroleum sources, its precursor, 2-furoic acid, can also be derived from the oxidation of furfural (B47365), which is produced from the dehydration of pentose (B10789219) sugars found in hemicellulose. Esterification with methanol yields this key starting material for the Blanc-type chloromethylation route.

The use of these renewable feedstocks underscores the shift towards more sustainable manufacturing processes for furan-based chemicals.

Derivation from 5-(chloromethyl)furfural (CMF)

A primary route to this compound involves the precursor 5-(chloromethyl)furfural (CMF). CMF itself is a key intermediate that can be produced from various renewable sources.

CMF can be synthesized in high yields directly from carbohydrate-containing materials through acid-catalyzed dehydration and chlorination. sci-hub.semdpi.comescholarship.org This process is adaptable to a range of feedstocks, including:

Monosaccharides: Simple sugars like fructose and glucose are efficient starting materials for CMF production. mdpi.com

Disaccharides: Sugars such as sucrose (B13894) can also be readily converted. mdpi.com

Polysaccharides: Complex carbohydrates like cellulose, a major component of plant biomass, can be directly transformed into CMF. sci-hub.semdpi.com

Raw Biomass: The process has been successfully applied to lignocellulosic biomass, including agricultural and forestry waste. researchgate.netresearchgate.net This direct conversion from raw biomass is a significant advantage, streamlining the production pipeline. acs.org

The reaction is typically carried out in a biphasic system, often using hydrochloric acid (HCl) as both the catalyst and the chloride source, and an organic solvent to extract the CMF as it is formed. mdpi.comacs.org This in situ extraction method prevents the degradation of the product in the acidic aqueous phase. acs.org For instance, a one-pot conversion of carbohydrates to CMF has been demonstrated in an HCl-H₃PO₄/CHCl₃ biphasic system under mild conditions. mdpi.com

CMF is gaining prominence as a bio-based platform molecule, offering several advantages over the more commonly studied 5-(hydroxymethyl)furfural (HMF). researchgate.netacs.orgrsc.org

Direct Production from Biomass: CMF can be produced in high yields directly from raw or unprocessed lignocellulosic biomass, whereas HMF is most practically produced from fructose. acs.orgrsc.org

Higher Stability: CMF exhibits greater stability under the acidic conditions required for its formation compared to HMF. researchgate.netmdpi.com

Ease of Isolation: Due to the presence of the chlorine atom, CMF is more hydrophobic (less soluble in water) than HMF. researchgate.netacs.orgrsc.org This property significantly facilitates its extraction from the aqueous reaction medium into an organic phase, simplifying purification. acs.orgrsc.org

Enhanced Reactivity: The chloromethyl group in CMF is a better leaving group than the hydroxymethyl group in HMF, making CMF a more versatile and reactive intermediate for subsequent chemical transformations. researchgate.netmdpi.com

Other Biomass-derived Starting Materials

While CMF is a primary precursor, other biomass-derived furans like furfural and hydroxymethylfurfural (HMF) are also central to the broader context of furan chemistry, although direct conversion paths to this compound from them are less common.

Furfural is produced from the dehydration of C5 sugars (pentoses) found in hemicellulose, a component of lignocellulosic biomass. sci-hub.se HMF is derived from the dehydration of C6 sugars (hexoses) like fructose and glucose. researchgate.netorgsyn.org Another method for preparing this compound involves the chloromethylation of methyl furan-2-carboxylate, which itself can be derived from biomass. georganics.sk

CMF is often considered a more practical and versatile alternative to HMF for synthesizing a wide range of derivative chemicals. researchgate.netrsc.org

Key Differences and Advantages of CMF:

| Feature | 5-(chloromethyl)furfural (CMF) | 5-(hydroxymethyl)furfural (HMF) |

| Feedstock | Produced in high yield directly from raw biomass (e.g., cellulose). acs.orgrsc.org | Primarily produced from fructose on a practical scale. rsc.org |

| Stability | More stable in acidic reaction media. researchgate.netmdpi.com | Prone to rehydration and formation of byproducts like levulinic acid and formic acid. researchgate.net |

| Isolation | Hydrophobic nature allows for easy extraction into organic solvents. acs.orgrsc.org | High water solubility makes extraction and purification challenging. researchgate.netorgsyn.org |

| Reactivity | The chloromethyl group is a highly reactive and good leaving group, facilitating nucleophilic substitution. researchgate.netmdpi.com | The hydroxymethyl group is a poorer leaving group, often requiring activation. mdpi.com |

| Versatility | Serves as a direct precursor to the same derivatives as HMF, often via more efficient routes, plus a unique range of its own. researchgate.netescholarship.org | A well-established platform molecule, but its utility is sometimes hampered by production and stability issues. researchgate.netresearchgate.net |

The superior properties of CMF make it a milestone platform molecule for producing value-added chemicals, including furoate esters, from renewable biomass resources. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound and its precursors. Research has focused on several key parameters in the synthesis of CMF, the primary starting material.

For the conversion of carbohydrates to CMF, factors such as acid concentration, temperature, reaction time, and the choice of organic solvent in biphasic systems are critical.

Acid Catalyst and Concentration: The conversion of fructose to CMF in a biphasic system showed that a mixture of HCl and H₃PO₄ can be effective. Increasing the ratio of HCl to H₃PO₄ was found to improve the CMF yield up to a certain point. mdpi.com

Temperature and Time: In the same system, the reaction temperature was examined at 35, 45, and 55 °C. mdpi.com For the conversion of CMF to 5-methoxymethylfurfural (a related ether), a kinetic study showed that increasing the temperature from 10 to 50 °C could reduce the required reaction time from over 5 hours to just 1.5 hours to achieve a 60% yield. cetjournal.itcetjournal.it

Solvent Choice: The ability of the organic solvent to extract the furanic intermediate (like HMF) from the aqueous phase is critical for achieving high CMF yields. escholarship.org Solvents must have at least some capacity for hydrogen bonding and benefit from high polarity. escholarship.org

Reactant Concentration: Studies on the conversion of glucose to CMF have shown that the yields of CMF decrease as the initial glucose concentration increases. escholarship.org

The table below summarizes findings from a study on the one-pot synthesis of CMF from fructose, illustrating the impact of varying reaction conditions. mdpi.com

Table 1: Optimization of CMF Synthesis from Fructose Reaction Conditions: D-fructose in an HCl-H₃PO₄/CHCl₃ biphasic system at 45°C for 20 hours.

| Entry | HCl:H₃PO₄ Ratio (v/v) | CMF Yield (%) |

| 1 | 1:3 | 35.8 |

| 2 | 1:1 | 38.2 |

| 3 | 3:1 | 42.1 |

| 4 | 5:1 | 43.5 |

| 5 | Only HCl | 44.2 |

For the subsequent oxidation of CMF to furoate esters, conditions must be controlled to selectively target the aldehyde group without affecting the chloromethyl group. The use of tert-butyl hypochlorite for the initial oxidation step has proven remarkably facile. escholarship.org Further optimization would involve screening solvents and bases for the final esterification step to maximize yield and purity.

Catalytic Systems in Synthesis

The synthesis of this compound can be achieved through several catalytic routes. One common method is the Blanc-type chloromethylation of methyl furan-2-carboxylate, which utilizes paraformaldehyde, zinc chloride, and anhydrous hydrogen chloride. georganics.sk Another significant pathway is the chlorination of the hydroxymethyl derivative, which can be sourced from D-glucono-δ-lactone. georganics.sk

The conversion of related furan compounds also highlights the role of catalysis. For instance, the synthesis of 5-methyl-2-furoic acid derivatives from 5-(chloromethyl)-2-furaldehyde (CMF) can be performed catalytically without the need for transition metals or extreme pressures and temperatures. google.com N-heterocyclic carbenes (NHCs) have been identified as effective catalysts for this transformation. google.com Furthermore, the production of 5-methylfurfural (B50972) (MF) from carbohydrates can be catalyzed by various compounds in a biphasic system, with CuCl₂ showing notable efficacy. mdpi.com The selective hydrogenation of 5-hydroxymethylfurfural (HMF) to produce furandiols, important polyester (B1180765) monomers, has been successfully demonstrated using silica-supported copper catalysts. colab.ws In this process, the synergy between Cu⁺ and Cu⁰ species is crucial, where Cu⁺ activates the carbonyl group and Cu⁰ facilitates H₂ dissociation. colab.ws Palladium nanoparticles have also been employed for the green synthesis of 5-methylfurfural from HMF. rsc.org

The choice of catalyst can also prevent undesirable side reactions. For example, in the production of 5-chloromethylfurfural (CMF) from hexose sugars, the use of an acid catalyst in a biphasic system is common. mdpi.com The catalyst not only facilitates the dehydration of the sugar but also the chlorination of the intermediate HMF. mdpi.com

Solvent Systems and Biphasic Reactions

The solvent system plays a critical role in the synthesis of this compound and related furan compounds, with biphasic reactions being a particularly effective strategy to enhance yield and selectivity. mdpi.com In a biphasic system, the reaction occurs in one phase (typically aqueous), and the product is continuously extracted into a second, immiscible organic phase. mdpi.com This in-situ extraction minimizes the degradation of the desired product and shifts the reaction equilibrium towards its formation. mdpi.com

For the production of 5-chloromethylfurfural (CMF), a precursor for many furan derivatives, from carbohydrates, biphasic systems are widely employed. mdpi.commdpi.com The aqueous phase typically contains an acid catalyst, like HCl, while various organic solvents serve as the extraction phase. mdpi.commdpi.com The ability of the organic solvent to extract the intermediate 5-hydroxymethylfurfural (HMF) from the aqueous phase is a key factor in achieving high yields of CMF. researchgate.net Solvents with a degree of hydrogen bonding capacity and high polarity have been found to be effective. researchgate.net Commonly used extraction solvents include 1,2-dichloroethane (B1671644) (DCE), dichloromethane (B109758) (DCM), chloroform, and toluene. mdpi.com

The choice of solvent also impacts the reaction pathway. For instance, in the conversion of CMF, using methanol as both a reactant and a solvent can lead to the formation of 5-(methoxymethyl)furfural (MMF) and its acetal (B89532). cetjournal.it The use of green solvents like 2-methyltetrahydrofuran (B130290) (2-MTHF), derived from renewable resources, is also gaining traction as an alternative to conventional solvents like THF in various organic reactions. researchgate.net

A study on the production of 5-methylfurfural (MF) from l-rhamnose (B225776) in a biphasic system demonstrated that diisopropyl ether (DIPE) was an effective extraction solvent, significantly inhibiting the degradation of MF in the aqueous phase. mdpi.com The volume ratio of the extraction solvent to the aqueous solution was also found to be a significant factor influencing the product yield. mdpi.com

| Extraction Solvent | Precursor | Product | Catalyst | Yield (%) | Reference |

| Toluene | Fructose | 5-Chloromethylfurfural (CMF) | HCl | 72-81.9 | mdpi.com |

| Dichloromethane (DCM) | Fructose | 5-Chloromethylfurfural (CMF) | HCl | 80 | mdpi.com |

| Chloroform | Fructose | 5-Chloromethylfurfural (CMF) | HCl | 80 | mdpi.com |

| 1,2-Dichloroethane (DCE) | Glucose/Sucrose/Cellulose | 5-Chloromethylfurfural (CMF) | HCl | Not specified | mdpi.com |

| Diisopropyl ether (DIPE) | l-Rhamnose | 5-Methylfurfural (MF) | CuCl₂ | 94 | mdpi.com |

Temperature and Pressure Effects on Reaction Pathways

Temperature and pressure are critical parameters that significantly influence the reaction pathways, rates, and product yields in the synthesis of this compound and its precursors.

In the conversion of 5-(chloromethyl)furfural (CMF) to 5-(methoxymethyl)furfural (MMF) in methanol, the reaction temperature plays a crucial role. cetjournal.it Studies conducted at temperatures ranging from 10°C to 50°C showed that an increase in temperature accelerates the reaction, with the maximum yield of MMF being achieved at 50°C after 1.4 hours. cetjournal.it Increasing the temperature from 10°C to 50°C can reduce the reaction time required to achieve a 60% yield from over 5 hours to just 1.5 hours. cetjournal.it

Similarly, in the synthesis of 5-methylfurfural (MF) from l-rhamnose, the reaction temperature was systematically investigated between 150°C and 180°C. mdpi.com It was observed that the conversion of l-rhamnose increased with rising temperature; however, the maximum yield of MF showed an upward trend followed by a downward trend, indicating that higher temperatures can also promote side reactions. mdpi.com

The synthesis of 5-methyl-2-furoic acid derivatives from CMF can be carried out under mild conditions, specifically at temperatures between 10°C and 50°C, avoiding the need for pressurized hydrogen gas or extreme pressures. google.com A specific embodiment of this invention describes the preparation of methyl 5-methyl-2-furoate at 32°C. google.com

The direct oxidation of CMF to 5-(chloromethyl)furan-2-carbonyl chloride is a facile reaction that proceeds at room temperature. escholarship.org The subsequent esterification to form ethyl 5-(chloromethyl)furan-2-carboxylate is carried out at a slightly elevated temperature of 50°C. escholarship.org

| Reaction | Temperature (°C) | Pressure | Key Findings | Reference |

| CMF to MMF | 10 - 50 | Atmospheric | Increased temperature accelerates the reaction; optimal MMF yield at 50°C. | cetjournal.it |

| l-Rhamnose to MF | 150 - 180 | Not specified | Higher temperatures increase conversion but can also promote side reactions. | mdpi.com |

| CMF to Methyl 5-methyl-2-furoate | 10 - 50 | Atmospheric | Reaction proceeds under mild temperature and pressure conditions. | google.com |

| CMF to Ethyl 5-(chloromethyl)furan-2-carboxylate | Room Temp (oxidation), 50 (esterification) | Atmospheric | Facile reaction at ambient and slightly elevated temperatures. | escholarship.org |

Advanced Reaction Chemistry and Transformations

Reactivity of the Chloromethyl Group

The primary site of reactivity on methyl 5-(chloromethyl)-2-furoate is the chloromethyl group. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions and the formation of organometallic reagents.

Nucleophilic Substitution Reactions (SN2)

The chloromethyl group is highly susceptible to SN2 reactions, where a nucleophile attacks the electrophilic carbon atom, displacing the chloride ion. This reactivity is fundamental to its use in constructing more complex molecules.

Reactions with Hydroxybenzoates for Diester Monomer Synthesis

This compound can react with hydroxybenzoates, such as methyl p-hydroxybenzoate, in the presence of a base like potassium carbonate. This reaction proceeds via an SN2 mechanism where the phenoxide ion, generated from the hydroxybenzoate, acts as the nucleophile. The product of this reaction is a diester monomer, which can be utilized in the synthesis of polyesters and other polymers.

Reactions with Dihydroxybenzenes (Hydroquinone, Resorcinol) for Dicarboxylate Synthesis

In a similar fashion, this compound undergoes Williamson ether synthesis with dihydroxybenzenes like hydroquinone (B1673460) and resorcinol. In these reactions, both hydroxyl groups of the dihydroxybenzene can react with two molecules of this compound to yield dicarboxylate compounds. These products are of interest as monomers for the synthesis of novel polymers with furan (B31954) moieties incorporated into their backbone. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl groups, forming the more nucleophilic phenoxide ions.

Conversion to Azidomethyl Functionality and Subsequent Reduction

The chloromethyl group can be readily converted to an azidomethyl group by reaction with sodium azide (B81097) in a polar aprotic solvent. This SN2 reaction introduces a versatile functional group that can undergo further transformations. For instance, the resulting methyl 5-(azidomethyl)-2-furoate can be reduced to methyl 5-(aminomethyl)-2-furoate. nih.gov This reduction is commonly achieved through catalytic hydrogenation. nih.gov The resulting aminomethyl furan derivative is a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules. nih.govgeorganics.sk

| Nucleophile | Product | Reaction Conditions | Reference |

| Sodium Azide | Methyl 5-(azidomethyl)-2-furoate | Polar aprotic solvent (e.g., DMF) | |

| Amines | 5-(Aminomethyl)furan derivatives | Mild conditions, often with a base | |

| Thiols | 5-(Thiomethyl)furan derivatives | Mild conditions, often with a base |

Formation of Organozinc Nucleophiles

Organozinc reagents can be prepared from this compound through the insertion of zinc metal into the carbon-chlorine bond. acs.org This oxidative addition reaction creates a new carbon-zinc bond, transforming the electrophilic chloromethyl group into a nucleophilic organozinc species. acs.orgsigmaaldrich.com These reagents, often referred to as Reformatsky reagents when derived from α-halo esters, are valuable in carbon-carbon bond-forming reactions. wikipedia.orgorganic-chemistry.org The reaction is typically facilitated by activating the zinc metal, for instance, by using Rieke® Zinc, which can react directly with alkyl chlorides. sigmaaldrich.comnih.gov The presence of solvents like tetrahydrofuran (B95107) (THF) is common, and additives such as lithium chloride can enhance the reaction efficiency. nih.govorganic-chemistry.org

| Reactant | Reagent | Product | Key Features | Reference |

| This compound | Zinc (activated) | Methyl 5-((chlorozincio)methyl)-2-furoate | Formation of a C-Zn bond, nucleophilic at the methyl carbon | acs.org |

Reformatsky-Type Reactions

The organozinc nucleophiles generated from this compound can participate in Reformatsky-type reactions. acs.orgescholarship.orgescholarship.org This classic reaction involves the addition of the organozinc reagent to a carbonyl compound, such as an aldehyde or ketone, to form a β-hydroxy ester after an acidic workup. wikipedia.orglibretexts.orgbyjus.com A key advantage of the Reformatsky reaction is the relatively low reactivity of the organozinc reagent, which prevents it from reacting with the ester functionality of another molecule of this compound. wikipedia.orglibretexts.org This chemoselectivity allows for the clean formation of the desired β-hydroxy ester product. acs.orgescholarship.orgescholarship.org The reaction proceeds through a six-membered chair-like transition state where the zinc coordinates to the carbonyl oxygen. libretexts.org Various metals and conditions can be employed to promote this transformation. wikipedia.orgnih.gov

| Electrophile | Product (after workup) | Reaction Type | Reference |

| Aldehydes (R-CHO) | Methyl 5-((2-hydroxy-2-R-ethyl)methyl)-2-furoate | Carbonyl addition | acs.orgwikipedia.org |

| Ketones (R-CO-R') | Methyl 5-((2-hydroxy-2-R,R'-ethyl)methyl)-2-furoate | Carbonyl addition | acs.orgwikipedia.org |

Reactivity of the Methyl Ester Group

The methyl ester group is a key site for transformations, primarily through nucleophilic acyl substitution reactions.

The methyl ester of 5-(chloromethyl)-2-furoate can undergo hydrolysis to yield the corresponding carboxylic acid, 5-(chloromethyl)-2-furoic acid. This reaction is typically carried out under basic or acidic conditions.

Furthermore, transesterification can be achieved by reacting the methyl ester with different alcohols in the presence of a catalyst. This allows for the synthesis of a variety of alkyl 5-(chloromethyl)-2-furoates. While direct studies on the transesterification of this compound are not extensively detailed in the provided context, the reactivity of the closely related 5-(chloromethyl)furfural (CMF) provides valuable insights. For instance, CMF dissolved in ethanol (B145695) at room temperature is converted to 5-(ethoxymethyl)furfural (EMF). researchgate.net Similarly, the conversion of CMF in methanol (B129727) to 5-methoxymethylfurfural (MMF) proceeds via nucleophilic substitution, a reaction that also involves the alcohol acting as a nucleophile. cetjournal.it These transformations underscore the susceptibility of the furan-adjacent methylene (B1212753) group to nucleophilic attack, a reactivity pattern shared with the ester functionality.

Furan Ring Modifications and Derivatization

The furan ring and its substituents offer a rich landscape for chemical derivatization, extending beyond simple substitution.

A significant aspect of the reactivity of this compound involves the concept of furylogy, where the furan ring transmits electronic effects. This allows the chloromethyl group to act as a precursor to a carbon nucleophile. escholarship.orgescholarship.org Biobased 5-(chloromethyl)furoate esters can be deprotonated at the methylene position to generate furylogous lithium enolates. escholarship.orgescholarship.orgresearchgate.net This reactivity is a departure from typical enolate chemistry and expands the synthetic utility of this biomass-derived platform molecule. researchgate.net

These furylogous enolates can then react with various electrophiles. For example, ethyl 5-(chloromethyl)furan-2-carboxylate can undergo a two-electron electrochemical reduction to form the corresponding furylogous enolate anion. researchgate.net This anion can be subsequently quenched with carbon dioxide to produce a 5-(carboxymethyl)furan-2-carboxylate or with a proton source to give a 5-methylfuran-2-carboxylate. researchgate.net

Table 1: Generation and Quenching of Furylogous Enolates

| Precursor | Method | Quenching Agent | Product |

|---|---|---|---|

| Ethyl 5-(chloromethyl)furan-2-carboxylate | Electrochemical Reduction | Carbon Dioxide | 5-(Carboxymethyl)furan-2-carboxylate |

| Ethyl 5-(chloromethyl)furan-2-carboxylate | Electrochemical Reduction | Hydrogen Ion | 5-Methylfuran-2-carboxylate |

Data synthesized from descriptions of furylogous enolate reactivity. escholarship.orgresearchgate.netresearchgate.net

The reactivity of furan derivatives can be extended to facilitate Knoevenagel condensations. escholarship.orgescholarship.org This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as a malonate ester, in the presence of a weak base. thermofisher.com While this compound itself does not have the required aldehyde functionality, its derivatives do. By leveraging furylogous chemistry, related malonate esters can be prepared that participate effectively in Knoevenagel condensations with aromatic aldehydes. escholarship.orgescholarship.org The reaction proceeds to form α,β-unsaturated products, and the removal of water, a byproduct, helps drive the reaction toward completion. thermofisher.com

Table 2: Key Features of Knoevenagel Condensation

| Reactant 1 | Reactant 2 | Catalyst | Key Feature |

|---|---|---|---|

| Aldehyde/Ketone | Active Methylene Compound (e.g., Malonic Ester) | Weak Base (e.g., Piperidine) | Formation of α,β-unsaturated dicarbonyl compounds. thermofisher.com |

This table provides a general overview of the Knoevenagel condensation and its specific application to furan derivatives. escholarship.orgescholarship.orgthermofisher.com

This compound and its parent compound, CMF, are valuable precursors for producing other important platform chemicals through oxidation and reduction. mdpi.com

Oxidation to 2,5-Furandicarboxylic Acid (FDCA): The oxidation of the furan ring substituents can lead to the formation of 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid used in polyester (B1180765) production. nih.govnih.gov The oxidation process typically targets the C5 substituent and the C2 ester (or aldehyde in the case of CMF). While much of the research focuses on the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to FDCA, the pathways are relevant. nih.govrsc.orgrsc.org This transformation often employs catalysts, including those based on noble metals like platinum or non-noble metal oxides such as MnOₓ–CeO₂, under aerobic conditions. rsc.orgrsc.org The oxidation of CMF to FDCA is also a recognized synthetic route. cetjournal.itmdpi.com

Reduction to 5-Methylfurfural (B50972) and Derivatives: Reduction of the chloromethyl group is another key transformation. For instance, CMF can be hydrogenated using a PdCl₂ catalyst to produce 5-methylfurfural (MF) in high yield. researchgate.net This demonstrates the selective reduction of the chloromethyl group while preserving the aldehyde. A similar selective reduction of the chloromethyl group in this compound would yield Methyl 5-methyl-2-furoate, a stable derivative.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of these transformations is crucial for process optimization. The conversion of CMF in methanol to MMF, for example, has been studied through kinetic modeling. cetjournal.it This reaction is complex, involving not only the primary nucleophilic substitution but also subsequent reactions like acetal (B89532) formation in the presence of methanol and the acid byproduct (HCl). cetjournal.it These side reactions can lead to the formation of byproducts such as methyl levulinate and humins. cetjournal.it

Mechanistic studies of HMF oxidation reveal that the process occurs stepwise, with the initial oxidation of the hydroxymethyl group to an aldehyde, followed by further oxidation to a carboxylic acid. rsc.org In electrochemical oxidation, the choice of anode material and pH significantly influences the reaction pathway and product selectivity, with acidic media allowing for the direct precipitation of the FDCA product. nih.gov The cleavage of the carbon-chlorine bond in CMF derivatives is a key step in many of its reactions, potentially proceeding through pathways that can involve chloromethyl radicals. researchgate.net

Applications in Advanced Material Science and Polymer Chemistry

Monomer Synthesis for Renewable Polymers

The chemical reactivity of methyl 5-(chloromethyl)-2-furoate makes it an important precursor for a variety of monomers used in the production of renewable polymers. Its furan (B31954) core is derived from biomass, offering a sustainable alternative to traditional petrochemical feedstocks.

This compound is a key intermediate in the synthesis of furan-based polyamide monomers. A prominent example is 5-(aminomethyl)-2-furancarboxylic acid (AMFCA), which is recognized as a biogenic substitute for fossil-based monomers used in the manufacturing of semi-aromatic polyamides. rsc.orgresearchgate.net These polyamides are widely utilized in demanding sectors such as the automotive, electrical, and packaging industries. rsc.org The synthesis pathway involves the conversion of the chloromethyl group of the furoate ester into an amine, followed by hydrolysis of the ester to a carboxylic acid. While direct enzymatic routes from 5-(hydroxymethyl)-furfural (HMF) to AMFCA are being explored to enhance sustainability, chemical pathways often rely on intermediates like this compound. rsc.orgresearchgate.net

The distinct reactivity of the chloromethyl group on the furan ring allows this compound to be used in the synthesis of asymmetric monomers. It can undergo reactions, such as etherification or other coupling reactions, with different aromatic compounds to create novel di-aromatic diester monomers. These monomers, containing both a furan ring and another aromatic system, are valuable for producing specialty polymers with tailored properties. The asymmetry in these building blocks can disrupt polymer chain packing, leading to materials with modified solubility, thermal characteristics, and mechanical performance compared to polymers made from symmetrical monomers.

This compound is integral to the development of furan-based polyesters, which are emerging as sustainable alternatives to petroleum-based polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.com The compound can be converted into various polyester (B1180765) monomers, most notably derivatives of 2,5-furandicarboxylic acid (FDCA). researchgate.net By incorporating these furan-based monomers into polyester chains, researchers can precisely tune the material's properties.

The properties of the final polyester can be adjusted by:

Copolymerization: Blending furan-based monomers with various aliphatic or aromatic diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol) allows for the creation of copolymers with a wide range of thermal and mechanical properties.

Functionalization: The chloromethyl group can be used to introduce specific functionalities into the monomer before polymerization, leading to polyesters with enhanced features such as improved thermal stability or specific chemical reactivity.

Research has demonstrated that furanic polyesters, such as polyethylene furanoate (PEF), exhibit superior gas barrier properties compared to PET, making them highly suitable for food and beverage packaging. nih.gov The ability to modify the polymer backbone through copolymerization allows for the fine-tuning of properties like the glass transition temperature (Tg) and melting temperature (Tm) to meet the requirements of various applications, from films and fibers to engineering plastics. mdpi.com

Table 1: Influence of Monomer Selection on Furan-Based Polyester Properties

| Furan-Based Monomer Precursor | Co-monomer | Resulting Polymer | Key Property Enhancements |

|---|---|---|---|

| This compound (converted to FDCA) | Ethylene Glycol | Polyethylene Furanoate (PEF) | High gas barrier, higher Tg than PET. nih.gov |

| This compound (converted to FDCA) | 1,4-Butanediol | Polybutylene Furanoate (PBF) | Faster crystallization rates than PEF. mdpi.com |

Bio-based Thermoplastics and Related Materials

This compound is a component of the chemical platform used to create bio-based thermoplastics. mdpi.com These materials are derived partially or wholly from renewable biomass sources, such as sugars, which can be converted into platform chemicals like 5-(hydroxymethyl)furfural (HMF) and its chlorinated derivative, 5-(chloromethyl)furfural (CMF). mdpi.comnih.gov this compound is synthesized from these precursors. georganics.sk

The primary application in this area is the production of furanic polyesters like PEF and PBF, which are considered direct bio-based replacements for PET and other petroleum-derived thermoplastics. nih.govmdpi.com The rigid furan ring, introduced via monomers derived from this compound, imparts excellent thermal and mechanical properties to the resulting polymers, making them suitable for applications in packaging, textiles, and automotive components. ulaval.ca Furthermore, composites can be created by blending these furan-based polymers with other materials, such as nanoclays or bacterial cellulose, to further enhance their physical properties. mdpi.com

Chemically Recyclable Polymers and Sustainable Materials Design

A significant challenge in polymer science is the development of materials that can be recycled without loss of quality, moving towards a circular economy. rsc.org this compound plays a role in the design of such materials by serving as a precursor to monomers for chemically recyclable polymers. mdpi.com Unlike mechanical recycling, which often degrades polymer quality, chemical recycling breaks the polymer down into its constituent monomers, which can then be purified and repolymerized to create virgin-quality material. rsc.orgrsc.org

Polyesters, particularly those with specific linkages in their main chain, are prime candidates for chemical recyclability. nih.gov The ester bonds within the polymer backbone can be selectively cleaved under specific conditions, enabling depolymerization. rsc.orgnih.gov

Closed-loop recycling is the ideal form of chemical recycling, where a polymer is efficiently depolymerized back to its original, high-purity monomers, which are then used to remake the same polymer. rsc.orgnih.gov This process significantly reduces waste and the need for virgin fossil-fuel-based resources. nih.gov

Furan-based polyesters synthesized from monomers derived from this compound are well-suited for these strategies. The process typically involves:

Depolymerization: The polyester waste is treated with a catalyst, often in the presence of a solvent or simply with heat (thermochemical processing), to break the ester linkages. nih.gov

Monomer Recovery: The process yields the original monomers (e.g., an FDCA derivative and a diol) with high selectivity.

Repolymerization: The recovered and purified monomers are used as feedstock to synthesize new polymer with identical properties to the original material.

This approach creates a truly circular life cycle for the plastic material, representing a significant advancement in sustainable materials design. nih.govnih.gov

Depolymerization and Monomer Recovery

The concept of a circular economy is driving research towards the development of polymers that can be chemically recycled back to their constituent monomers. This process, known as depolymerization, is crucial for sustainable material life cycles. For polyesters, common depolymerization strategies include hydrolysis, alcoholysis, and glycolysis, which break down the ester linkages in the polymer backbone. google.comresearchgate.netresearchgate.netrsc.org

While specific research on the depolymerization of polymers derived directly from this compound is limited, the principles of polyester recycling are applicable. For furan-based polyesters like poly(ethylene furanoate) (PEF), chemical recycling through processes such as glycolysis has been demonstrated to recover the monomer bis(2-hydroxyethyl) furan-2,5-dicarboxylate (B1257723) (BHEF). rsc.org Enzymatic depolymerization of PEF has also been achieved, yielding 2,5-furandicarboxylic acid (FDCA) and ethylene glycol. nih.govacs.org

The presence of the chloromethyl group in polymers synthesized from this compound introduces a potential site for targeted chemical cleavage. However, it also presents challenges, as the conditions required for depolymerization must be carefully controlled to avoid unwanted side reactions involving this reactive group. Research into the depolymerization of polymers with functional side groups is an active area of investigation, aiming to develop selective processes that can recover valuable functionalized monomers. acs.org The ability to recover not just the basic furan structure but the functionalized monomer itself would be highly valuable for creating a closed-loop recycling system for these specialized polymers.

Advanced Polymeric Architectures and Properties

The incorporation of this compound into polymer chains allows for the creation of advanced polymeric architectures with unique properties. The furan ring itself imparts rigidity and can lead to materials with enhanced thermal stability and mechanical strength. mdpi.comresearchgate.net Furthermore, the chloromethyl group serves as a versatile handle for post-polymerization modification, enabling the construction of complex polymer structures.

One significant application of the furan moiety in polymer architecture is its use in thermoreversible cross-linking through the Diels-Alder reaction. mdpi.comresearchgate.netresearchgate.net The furan group can act as a diene and react with a dienophile, such as a maleimide, to form cross-links. These cross-links can be broken upon heating (retro-Diels-Alder reaction) and reformed upon cooling, allowing the material to be reprocessed and self-healed. mdpi.comresearchgate.net By incorporating this compound into a polyester backbone, and then reacting the furan rings with a bismaleimide (B1667444), it is possible to create a cross-linked, thermosetting material that can be reverted to a thermoplastic state. The properties of these materials, such as tensile strength and elongation, can be tuned by the choice of the bismaleimide linker. mdpi.com

The reactive chloromethyl group offers another avenue for creating advanced architectures. This group can be used to graft other polymer chains onto the main backbone, creating comb or brush polymers. It can also be used to introduce specific functionalities, such as hydrophilic or bioactive groups, by reaction with appropriate nucleophiles. These modifications can be used to tailor the polymer's properties for specific applications, such as drug delivery or as a matrix for composites. escholarship.orgrsc.org

Below is a table summarizing the potential effects of incorporating this compound on polymer properties:

| Property | Influence of this compound | Research Finding |

| Thermal Stability | The rigid furan ring can increase the thermal stability of the polymer. | Furan-based polyesters often exhibit good thermal properties. researchgate.net |

| Mechanical Strength | The aromatic nature of the furan ring can enhance the mechanical strength and modulus of the resulting polymer. | Cross-linking through the furan ring significantly improves mechanical properties. mdpi.com |

| Reactivity | The chloromethyl group provides a reactive site for cross-linking and functionalization. | The chloromethyl group is a known reactive handle for various chemical transformations. |

| Recyclability | The polyester backbone allows for potential chemical depolymerization. | Furan-based polyesters like PEF have been successfully depolymerized. rsc.org |

| Advanced Architectures | Enables the creation of cross-linked networks (via Diels-Alder or other reactions) and functionalized polymers. | The furan moiety is widely used in creating thermoreversible networks. mdpi.comresearchgate.netresearchgate.net |

Applications in Pharmaceutical and Agrochemical Sciences Excluding Biological Activities

Role as a Synthetic Intermediate in Biologically Relevant Compounds

Methyl 5-(chloromethyl)-2-furoate is a key starting material in the multi-step synthesis of various biologically significant compounds. georganics.sk Its furan (B31954) core is a common motif in many natural products and designed molecules with therapeutic potential. The chloromethyl group acts as a handle for chemical modification, enabling chemists to build upon the furan scaffold.

One notable application is in the synthesis of conjugated hydroxamic acids, which have been investigated as potent anti-tumor agents. georganics.sk These compounds function as histone deacetylase (HDAC) inhibitors, a class of drugs that has shown promise in cancer therapy. georganics.sk The synthesis involves reacting this compound with a suitable nucleophile to introduce a side chain that is later converted to a hydroxamic acid moiety.

Furthermore, this compound is instrumental in creating derivatives for various research purposes. For instance, substitution of the chloromethyl group with an azide (B81097) group yields 5-(azidomethyl)furans, which are valuable in click chemistry, a powerful tool for bioconjugation and drug discovery. Similarly, reaction with amines leads to the formation of 5-(aminomethyl)furan derivatives, which can be used in peptide synthesis or as building blocks for other complex molecules.

Precursor for Pharmacologically Active Molecules

The versatility of this compound extends to its role as a direct precursor for several classes of pharmacologically active molecules.

Hydroxamic Acids: As previously mentioned, it is a key intermediate in the synthesis of hydroxamic acid-based HDAC inhibitors. georganics.sk The general synthetic strategy involves the nucleophilic displacement of the chloride by a protected hydroxylamine (B1172632) or a precursor, followed by deprotection.

Furan-2-carboxamide Analogues: This compound serves as a starting material for the synthesis of furan-2-carboxamide analogues. georganics.sk These molecules have been identified as novel positive allosteric modulators of N-Methyl-D-aspartate (NMDA) receptors. georganics.sk NMDA receptors are crucial for synaptic plasticity and memory function, and their modulation is a promising strategy for treating neurodegenerative diseases.

Guanidine-Derived Antagonists: Research has shown that this compound can be used to synthesize novel guanidine-derived non-peptide antagonists for the gonadotropin-releasing hormone (GnRH) receptor. georganics.sk These antagonists have potential therapeutic applications in hormone-dependent pathologies such as prostate and breast cancer. georganics.sk The synthesis typically involves a reaction with a guanidinylating agent.

Intermediate in Agrochemical Development

The application of furan-containing compounds is not limited to pharmaceuticals. The structural motifs present in this compound are also found in some agrochemicals. While specific examples directly utilizing this exact compound in commercialized pesticides are not extensively documented in the public domain, the broader class of furan derivatives plays a role in the development of new crop protection agents. dgtbcb.comagropages.com The reactivity of the chloromethyl group allows for the introduction of toxophoric groups or moieties that enhance the uptake and translocation of the active ingredient within the target pest or plant.

The development of new pesticides often involves the synthesis and screening of large libraries of compounds. This compound, with its reactive handle, is an ideal starting material for generating a diverse set of candidate molecules for biological screening.

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of Methyl 5-(chloromethyl)-2-furoate, confirming the connectivity of atoms and the integrity of the functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural analysis of this compound. The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. nih.gov The key proton signals correspond to the methyl ester group, the chloromethyl group, and the two protons on the furan (B31954) ring.

The expected signals in the ¹H NMR spectrum are:

A singlet for the methyl protons (-OCH₃).

A singlet for the chloromethyl protons (-CH₂Cl).

Two doublets for the furan ring protons (H-3 and H-4), which exhibit characteristic coupling.

Data sourced from publicly available spectra. ¹H NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methyl Protons (-OCH₃) | ~3.8 | Singlet |

| Chloromethyl Protons (-CH₂Cl) | ~4.7 | Singlet |

| Furan Proton (H-3) | ~6.5 | Doublet |

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of this compound, which in turn confirms its elemental composition. The calculated exact mass for the molecular formula C₇H₇ClO₃ is 174.0083718 Da. nih.gov HRMS analysis provides an experimental mass value that is compared against this theoretical value with high precision, typically within a few parts per million (ppm), unequivocally verifying the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) analysis further reveals the molecule's fragmentation pattern under electron ionization. nih.gov This pattern is a molecular fingerprint, showing characteristic fragments that align with the known structure.

Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇ClO₃ | PubChem nih.gov |

| Exact Mass | 174.0083718 Da | PubChem nih.gov |

| Molecular Weight | 174.58 g/mol | PubChem nih.gov |

| Top m/z Peak (GC-MS) | 139 | PubChem nih.gov |

| 2nd Highest m/z Peak (GC-MS) | 174 (Molecular Ion) | PubChem nih.gov |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its presence in reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly effective method.

A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method allows for the separation of the target compound from impurities or other components in a mixture. sielc.com The scalability of this liquid chromatography method means it can be adapted for both analytical-scale purity checks and larger-scale preparative separation to isolate impurities. sielc.com

HPLC Analysis Conditions for this compound

| Parameter | Description |

|---|---|

| Column Type | Newcrom R1 (Reverse-Phase) sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com |

| Application | Purity assessment and analysis of reaction mixtures sielc.com |

Thermal Analysis Techniques in Polymer Characterization

This compound serves as a versatile building block or monomer in the synthesis of more complex molecules and polymers, including furan-based specialty chemicals and renewable monomers. escholarship.org When this compound is used to create polymers, thermal analysis techniques become crucial for characterizing the properties of the resulting material.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary thermal analysis methods used in polymer characterization. netzsch.comnetzsch.com

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a polymer as a function of temperature. netzsch.com It is used to determine the thermal stability of the polymer, identifying the temperatures at which degradation occurs. For a polymer derived from this compound, TGA would reveal its decomposition profile and its suitability for high-temperature applications.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a polymer sample as it is heated or cooled. netzsch.com This method is used to determine key thermal transitions, such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). netzsch.com The glass transition temperature is a critical property, as it defines the temperature at which an amorphous polymer changes from a rigid, glassy state to a more flexible, rubbery state. netzsch.com Characterizing these properties is essential for understanding the polymer's mechanical behavior and processing conditions.

Computational Chemistry and Modeling Studies

Molecular Orbital and Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For Methyl 5-(chloromethyl)-2-furoate, DFT calculations are instrumental in understanding its geometry, stability, and electronic properties. These calculations typically involve optimizing the molecular structure to find the lowest energy conformation and then computing various electronic descriptors. mdpi.comnih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and stability. semanticscholar.orggrowingscience.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org For this compound, the electron-withdrawing nature of the ester and chloromethyl groups, as well as the furan (B31954) ring's aromaticity, influences the energies of these orbitals.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. mdpi.com In this compound, the MEP would show a negative potential (red/yellow) around the oxygen atoms of the ester group and the furan ring, indicating these are sites prone to electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydrogen atoms and particularly near the carbon of the chloromethyl group, highlighting its susceptibility to nucleophilic attack. mdpi.com

Calculated Quantum Chemical Descriptors: DFT calculations can provide a range of quantum chemical descriptors that quantify the reactivity and stability of a molecule. scilit.com While specific experimental values for this compound are not readily available in the cited literature, a table of typical parameters that can be derived from DFT studies on similar furan derivatives is presented below. mdpi.combohrium.com

| Descriptor | Symbol | Significance |

|---|---|---|

| HOMO Energy | E_HOMO | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | E_LUMO | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap | ΔE | Difference between E_LUMO and E_HOMO; indicates chemical reactivity and stability. |

| Chemical Hardness | η | Measure of resistance to change in electron distribution; calculated from E_HOMO and E_LUMO. |

| Electronegativity | χ | Measure of the power of an atom or group to attract electrons. |

| Electrophilicity Index | ω | Global reactivity index that measures the propensity of a species to accept electrons. |

| Dipole Moment | μ | Measure of the overall polarity of the molecule. |

Prediction of Reactivity and Reaction Pathways

Computational modeling helps predict the most likely reaction pathways for this compound. The compound possesses several reactive sites: the chloromethyl group, the ester group, and the furan ring.

The most prominent reaction pathway involves the chloromethyl group. This group makes the compound highly susceptible to nucleophilic substitution (S_N) reactions. cetjournal.it The chlorine atom is a good leaving group, and the adjacent furan ring can stabilize the transition state. Studies on the closely related 5-(chloromethyl)furfural (CMF) show that it readily undergoes nucleophilic substitution with various nucleophiles. cetjournal.it Therefore, this compound is expected to react with alcohols, amines, and other nucleophiles to replace the chlorine atom, a key step in its use as a building block for more complex molecules. georganics.sk

DFT and MEP analysis support this, indicating a significant positive electrostatic potential on the carbon atom of the -CH₂Cl group, making it a prime target for nucleophiles. mdpi.com Other potential, though less favorable, reactions could include hydrolysis of the methyl ester group under acidic or basic conditions, or electrophilic substitution on the furan ring, although the electron-withdrawing substituents may deactivate the ring towards this type of reaction.

Conductor-like Screening Model for Real Solvents (COSMO-RS) Applications

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method for predicting the thermodynamic properties of fluids and solutions based on quantum chemical calculations. nih.gov It is particularly useful for predicting properties like solubility, activity coefficients, and partition coefficients in various solvents without the need for extensive experimental work. acs.orgresearchgate.net

For this compound, COSMO-RS can be applied to:

Screen for optimal solvents: By predicting the solubility of the compound in a wide range of organic solvents, COSMO-RS can help identify the best solvents for its synthesis, purification, and reaction processes. researchgate.net

Predict partition coefficients (LogP): The model can calculate the octanol-water partition coefficient, which is a critical parameter in drug design and environmental fate assessment.

Determine thermodynamic properties: Free energy of solvation, vapor pressure, and activity coefficients can be estimated, providing a deeper understanding of the compound's behavior in liquid mixtures. nih.gov

The methodology involves first performing a DFT calculation on the molecule to generate a sigma (σ) surface profile, which represents the polarity distribution on the molecular surface. This profile is then used in statistical thermodynamics calculations to determine the chemical potential of the molecule in a given solvent. nih.gov

| Predicted Property | Application/Significance |

|---|---|

| Solubility in various solvents | Optimization of reaction and purification conditions. |

| Partition Coefficient (LogP) | Assessment of lipophilicity for pharmaceutical and environmental applications. |

| Activity Coefficient | Understanding non-ideal behavior in solvent mixtures. |

| Vapor Pressure | Important for distillation and understanding volatility. |

| Free Energy of Solvation | Fundamental thermodynamic data for solvent effects. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com For this compound, MD simulations can provide insights into its dynamic behavior in different environments. researchgate.netdpi-proceedings.com

An MD simulation could be set up to model the behavior of this compound in a solvent box (e.g., water or an organic solvent) to study solvation dynamics and conformational preferences. researchgate.net Furthermore, as this compound is a building block for biologically active molecules, MD simulations are invaluable for studying its interaction with biological targets like proteins or enzymes. georganics.sknih.gov

In such a simulation, a starting complex of the ligand (derived from this compound) bound to a protein would be generated. The system would then be solvated, and ions added to neutralize it. The simulation would proceed by numerically solving Newton's equations of motion for the system, allowing the atoms to move and interact over a set period, typically nanoseconds to microseconds. nih.gov Analysis of the simulation trajectory can reveal:

The stability of the protein-ligand complex.

Key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

Conformational changes in the ligand or protein upon binding.

These simulations are crucial for understanding the mechanism of action of drugs derived from this scaffold and for rational drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Applications

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of compounds with their biological activity or a specific property like toxicity. digitaloceanspaces.com Since this compound is a precursor for various biologically active compounds, it could be included in a QSAR study to predict the potential activity of its derivatives. georganics.sk

A QSAR study involving furan derivatives would typically proceed as follows:

Data Collection: A dataset of furan compounds with measured biological activity (e.g., IC₅₀ values for enzyme inhibition or antimicrobial activity) is compiled. bohrium.comutripoli.edu.ly

Descriptor Calculation: For each molecule in the dataset, including derivatives of this compound, a wide range of molecular descriptors is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields) descriptors. bohrium.comdigitaloceanspaces.com

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates a subset of the calculated descriptors to the observed biological activity. bohrium.com

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, helping to prioritize which compounds to synthesize and test experimentally, thereby saving time and resources. bohrium.com

| Descriptor Type | Example Descriptors |

|---|---|

| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors |

| Topological (2D) | Connectivity indices (e.g., Kier & Hall), Balaban index |

| Geometrical (3D) | Molecular surface area, Molecular volume |

| Quantum Chemical (3D) | HOMO/LUMO energies, Dipole moment, Partial charges |

| Hydrophobic (3D) | LogP (Partition coefficient) |

Industrial Relevance and Process Development

Scalable Production Methodologies for Methyl 5-(chloromethyl)-2-furoate

The scalability of production is a critical factor for the industrial viability of any chemical. For this compound, several synthesis routes have been developed, starting from different precursors. These methods aim to provide efficient and high-yield pathways suitable for large-scale manufacturing.

One common method is the esterification of 5-(chloromethyl)furan-2-carboxylic acid. A documented procedure involves reacting the carboxylic acid with methanol (B129727) in the presence of a base like potassium carbonate at room temperature, achieving a high yield of 96%. escholarship.org

Another established route is the Blanc-type chloromethylation of commercially available methyl furan-2-carboxylate (B1237412). georganics.skgeorganics.sk This reaction uses paraformaldehyde, zinc chloride, and anhydrous hydrogen chloride to introduce the chloromethyl group onto the furan (B31954) ring. georganics.skgeorganics.sk

A third pathway involves the chlorination of a hydroxymethyl derivative, which can itself be obtained from D-glucono-δ-lactone, a derivative of glucose. georganics.skgeorganics.sk This highlights a direct link to carbohydrate feedstocks.

Furthermore, the direct conversion of 5-(chloromethyl)furfural (CMF), a key biomass-derived platform chemical, is a highly attractive route. mdpi.com The oxidation of CMF yields 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC), which can then be easily converted to the methyl ester. rsc.org This method benefits from the increasing availability of CMF produced directly from biomass. mdpi.comrsc.org

Scalable Synthesis Routes for this compound

| Starting Material | Key Reagents/Process | Description | Source(s) |

|---|---|---|---|

| 5-(chloromethyl)furan-2-carboxylic acid | Methanol, Potassium Carbonate | Direct esterification of the corresponding carboxylic acid. A high yield of 96% has been reported for this straightforward, single-step reaction. | escholarship.org |

| Methyl furan-2-carboxylate | Paraformaldehyde, Zinc Chloride, HCl | A Blanc-type chloromethylation reaction to add the chloromethyl group to the furan ring. This method uses readily available starting materials. | georganics.skgeorganics.sk |

| Methyl 5-(hydroxymethyl)-2-furoate | Chlorinating Agent | Chlorination of the hydroxymethyl group. The starting material can be derived from D-glucono-δ-lactone, linking it to sugar-based feedstocks. | georganics.skgeorganics.sk |

| 5-(chloromethyl)furfural (CMF) | Oxidation followed by Esterification | CMF is first oxidized to an acid chloride (CMFCC), which is then reacted with methanol. This route leverages the direct production of CMF from biomass. | rsc.org |

Catalyst and Reagent Recovery and Reuse in Production Processes

For production processes to be sustainable and economically viable, the recovery and reuse of catalysts and reagents are paramount. In the context of producing furan derivatives, significant strides have been made toward using recoverable catalytic systems.